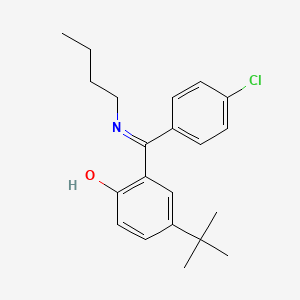
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol is an organic compound with a complex structure that includes a butylimino group, a chlorophenyl group, and a tert-butylphenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol typically involves multiple steps, including the formation of the butylimino group and the chlorophenyl group, followed by their attachment to the phenol ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-((Butylimino)(4-bromophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-fluorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-methylphenyl)methyl)-4-(1,1-dimethylethyl)phenol
Uniqueness
What sets 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity in ways that differ from its analogs.
Propiedades
Número CAS |
80018-41-3 |
|---|---|
Fórmula molecular |
C21H26ClNO |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C21H26ClNO/c1-5-6-13-23-20(15-7-10-17(22)11-8-15)18-14-16(21(2,3)4)9-12-19(18)24/h7-12,14,24H,5-6,13H2,1-4H3 |
Clave InChI |
YDEFUUFWCDTDEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


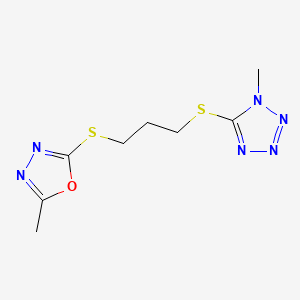
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


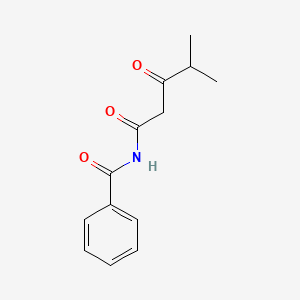


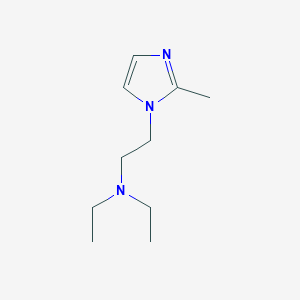
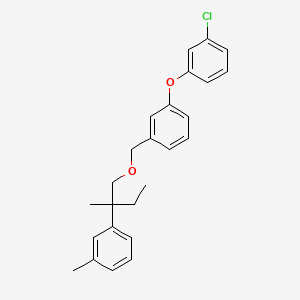
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)

![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
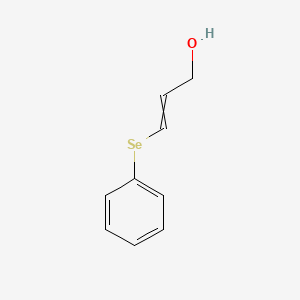
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
